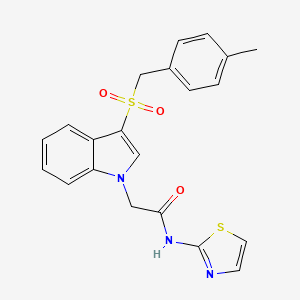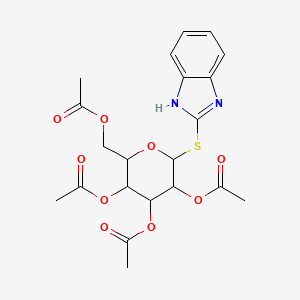
1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids . Other methods include the reduction of nitroarenes to o-phenylenediamine followed by condensation with carboxylic acids .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 118.1359 .Applications De Recherche Scientifique
Antimicrobial Applications
Benzimidazole derivatives have been evaluated for their in vitro antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus pumilus, showing potent inhibitory activity. Docking studies further support their potential as antibacterial agents by targeting bacterial proteins like DNA gyrase subunit B and penicillin-binding protein 1a (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Anticancer Activity
Some benzimidazole derivatives have demonstrated remarkable anticancer activities in vitro, compared with standard drugs like melphalan and cisplatin, showcasing their potential in cancer therapy (Demirayak & Yurttaş, 2014).
Antinociceptive Activities
Research indicates that benzimidazole derivatives can exhibit significant antinociceptive activities, suggesting the involvement of the opioid system in their analgesic actions. This makes them potential candidates for pain management without impairing motor coordination (Kaplancıklı, Turan-Zitouni, Ozdemir, Can, & Chevallet, 2009).
Anti-inflammatory and Enzyme Inhibition
Benzimidazole-2-thione derivatives are synthesized for their broad spectrum of biological activities, especially their anti-inflammatory activity. Molecular docking experiments against enzymes like cox-2 have shown important interactions, supporting their potential in anti-inflammatory treatments (Ganji & Agrawal, 2020).
Solubilization Studies
A study on the synthesis of benzimidazole derivatives and their complexes with transition metals like Cu(II), Mn(II), and Zn(II) demonstrated their potential in antioxidant and inhibitory activities, including acetylcholinesterase and lipoxygenase inhibition. This research also explored the solubilization of these complexes, providing insights into their biochemical interactions (Taj, Raheel, Alelwani, Hajjar, Makki, Alnajeebi, Babteen, Tirmizi, & Noor, 2020).
Orientations Futures
Propriétés
IUPAC Name |
[3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O9S/c1-10(24)28-9-16-17(29-11(2)25)18(30-12(3)26)19(31-13(4)27)20(32-16)33-21-22-14-7-5-6-8-15(14)23-21/h5-8,16-20H,9H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDJJRKNHFVUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3N2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)
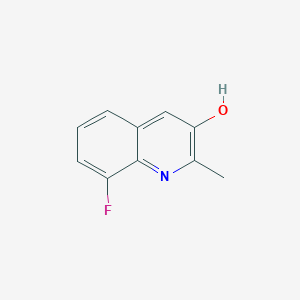
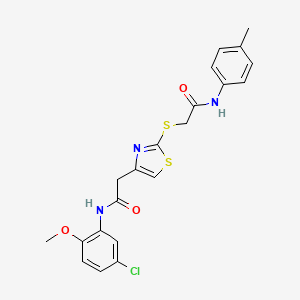
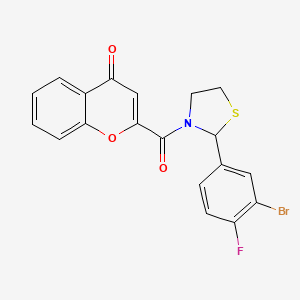
![N-(4-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2696207.png)
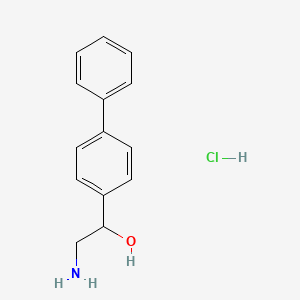
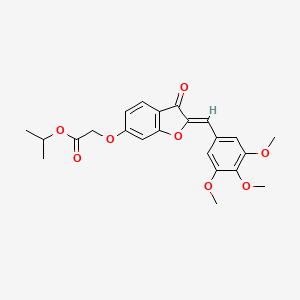
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B2696212.png)
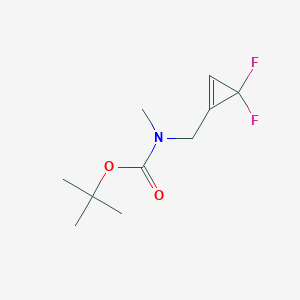
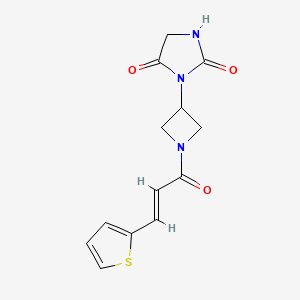
![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)
![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)
